5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Catalog No.
S570683
CAS No.
138564-59-7
M.F
C12H9N3O2S
M. Wt
259.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbo...

CAS Number

138564-59-7

Product Name

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

InChI

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3

InChI Key

NPXUFPFFHANGDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N

Synonyms

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile; 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile; Olanzapine Impurity A (EP); USP Olaznzapine Related Compound A;

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N

The exact mass of the compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 700023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (CAS 138564-59-7), widely known as "ROY" due to its red, orange, and yellow crystal colors, is a highly functionalized thiophene derivative [1]. In industrial pharmaceutical contexts, it serves as a critical regulatory reference standard designated as Olanzapine Related Compound A (or EP Impurity A), used to quantify process-related impurities in thienobenzodiazepine API manufacturing . In materials science and physical chemistry, it is recognized as the world's most polymorphic small molecule, holding the record with 14 fully characterized crystal forms [1]. Its unique combination of conformational flexibility and distinct optical and mechanical properties makes it an indispensable benchmark material for validating high-throughput crystallization techniques, crystal structure prediction (CSP) algorithms, and polymorphic solubility modeling [1].

Substituting 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile with generic thiophene precursors or alternative polymorphic models fundamentally compromises both regulatory compliance and research validity . In pharmaceutical quality control, regulatory monographs (USP/EP) strictly mandate this exact structure for chromatographic system suitability; using other Olanzapine impurities (like Compound B or C) fails to resolve the specific heteroaryl oxidation pathways required for batch release . In solid-state research, replacing ROY with common polymorphic benchmarks like carbamazepine or paracetamol drastically reduces the available crystal energy landscape[1]. No other known small molecule offers 14 distinct, color-coded conformational polymorphs that can be crystallized from the same liquid phase at ambient pressure, making ROY uniquely capable of stress-testing computational polymorph prediction and solvent-screening models [1].

Unmatched Polymorphic Diversity for Crystal Structure Prediction

ROY is recognized as the most polymorphic small molecule, offering a uniquely complex crystal energy landscape for validating computational models [1]. Recent high-throughput Encapsulated Nanodroplet Crystallization (ENaCt) screens have successfully isolated up to 14 distinct polymorphs (including the newly discovered O22 form), whereas standard polymorphic benchmarks typically exhibit fewer than 5 forms[1]. This unparalleled diversity allows researchers to rigorously test conformational energy-corrected density functional theory and solvent-screening algorithms against a highly sensitive, color-coded experimental baseline [1].

Evidence DimensionCharacterized polymorph count at ambient/near-ambient conditions
Target Compound Data14 distinct characterized polymorphs (e.g., Y, R, ON, YN, OP, ORP, O22)
Comparator Or BaselineStandard polymorphic benchmark molecules (e.g., carbamazepine, paracetamol) (Typically 3-5 polymorphs)
Quantified DifferenceProvides >2.5x the number of accessible crystal forms for structural modeling.
ConditionsHigh-throughput crystallization screening (e.g., ENaCt) and ambient pressure conditions.

Procuring ROY provides the ultimate stress-test material for validating new crystallization technologies and computational polymorph prediction software.

Conformation-Directed Mechanical Flexibility Differences

Beyond optical differences, ROY polymorphs exhibit extreme mechanical anisotropy depending on the specific crystal form isolated [1]. Quantitative nanoindentation and elastic constant calculations reveal that the Yellow Needle (YN) polymorph is exceptionally elastic, while the Orange Needle (ON) polymorph is highly brittle, despite both sharing similar macroscopic needle morphologies [1]. This dramatic divergence in mechanical behavior is directly linked to the molecular conformation and interaction anisotropy within the crystal lattice, making ROY an ideal model for engineering mechanical properties in organic electronics or flexible materials [1].

Evidence DimensionMechanical flexibility and elasticity
Target Compound DataYN polymorph (Exceptionally elastic under mechanical stress)
Comparator Or BaselineON polymorph of the same compound (Highly brittle and prone to fracture)
Quantified DifferenceStrikingly different bending behaviors driven by conformation-directed interaction anisotropy.
ConditionsNanoindentation and mechanical bending tests on isolated YN and ON single crystals.

Allows materials scientists to study how subtle conformational changes dictate the macroscopic mechanical flexibility of organic crystals.

Predictable Solubility Profiles for Controlled Crystallization

The thermodynamic solubility of ROY's most stable low-temperature form (Form Y) has been rigorously quantified across various pure and binary solvents to enable precise crystallization control [1]. Using UV spectrophotometry and PC-SAFT equation-of-state modeling, researchers demonstrated highly predictable solubility curves in solvents like methanol, ethanol, and DMSO between 292.15 K and 334.15 K[1]. This robust thermodynamic baseline is essential for designing flow-driven or cooling crystallization processes that selectively isolate metastable polymorphs rather than defaulting to the Form Y thermodynamic sink [1].

Evidence DimensionThermodynamic solubility modeling accuracy
Target Compound DataForm Y solubility accurately modeled via PC-SAFT across 6 pure and 4 binary solvents
Comparator Or BaselineUnmodeled or generic thiophene derivatives (High risk of unpredictable polymorphic precipitation)
Quantified DifferenceProvides a fully mapped thermodynamic baseline for precise solvent screening and polymorphic control.
ConditionsUV spectrophotometric solubility measurements between 292.15 K and 334.15 K.

Ensures reproducible solvent selection and process control when attempting to isolate specific metastable states in crystallization research.

Regulatory Chromatographic Resolution for Impurity Profiling

As Olanzapine Related Compound A, this molecule is a mandatory reference standard for the quality control of Olanzapine API. It represents a specific heteroaryl oxidized analogue (m/z ~259.28) that must be chromatographically resolved from the parent drug and other process impurities (such as Compounds B and C). Utilizing this exact CAS standard ensures compliance with USP and EP system suitability requirements, providing the exact retention time and UV absorption profile necessary to quantify oxidative degradation or synthetic side reactions during API manufacturing .

Evidence DimensionChromatographic system suitability and peak identification
Target Compound DataOlanzapine Related Compound A (CAS 138564-59-7) (Provides exact retention time for Impurity A)
Comparator Or BaselineOther Olanzapine impurities (e.g., Compound B or C) (Different retention times and m/z ratios)
Quantified DifferenceFulfills specific USP/EP monograph requirements for Impurity A resolution, which cannot be achieved with substitutes.
ConditionsHPLC with diode-array detection or LC-MS/MS under pharmacopeial assay conditions.

Procurement of this specific standard is legally and technically required for batch release and stability testing of Olanzapine API.

Pharmaceutical Quality Control and API Release

Essential as a USP/EP reference standard (Olanzapine Related Compound A) for HPLC/LC-MS impurity profiling, ensuring regulatory compliance in the manufacturing and stability testing of Olanzapine .

Validation of Crystal Structure Prediction (CSP) Algorithms

Used by computational chemists as the ultimate benchmark molecule to validate density functional theory (DFT) and energy landscape predictions, owing to its record-breaking 14 characterized polymorphs [1].

High-Throughput Crystallization Screening

Serves as a standard test material for developing and calibrating novel crystallization platforms, such as Encapsulated Nanodroplet Crystallization (ENaCt) or flow-driven crystallization systems [1].

Organic Materials and Mechanical Property Engineering

Utilized in materials science to study conformation-directed mechanical anisotropy, allowing researchers to understand the molecular drivers of elasticity versus brittleness in organic semiconductors and flexible electronics[2].

XLogP3

4

UNII

J7X181M78Y

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

138564-59-7

Wikipedia

5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

Dates

Last modified: 08-15-2023

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